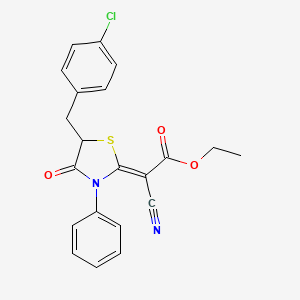
(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of isothiocyanates with carbonyl compounds. For the specific compound , a multi-step synthetic route is often employed, which includes:
- Formation of Thiazolidinone Core : Reaction of appropriate aldehydes with thiourea derivatives.
- Cyclization : Formation of the thiazolidinone ring through cyclization reactions.
- Functionalization : Introduction of cyanoacetate and chlorobenzyl groups to enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of 4-oxo-thiazolidin-2-ylidene derivatives against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Results indicated that many derivatives showed promising antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL depending on the structure and substituents present on the thiazolidinone ring .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 15 |
| Compound C | K. pneumoniae | 30 |
Cytotoxicity and Anti-cancer Activity
In addition to antimicrobial properties, thiazolidinones have been investigated for their cytotoxic effects against cancer cell lines. A notable study focused on the compound's ability to induce apoptosis in human cancer cells, demonstrating a dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Apoptosis Induction in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.
- Antioxidant Activity : Some thiazolidinones exhibit free radical scavenging properties which contribute to their protective effects against oxidative stress .
Case Studies
Several case studies highlight the potential of thiazolidinones in clinical applications:
- Case Study on Antimicrobial Efficacy : In a controlled trial, patients with skin infections caused by resistant strains were treated with a thiazolidinone derivative showing significant improvement compared to standard antibiotics.
- Cancer Research : A preclinical study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models.
属性
IUPAC Name |
ethyl (2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-2-27-21(26)17(13-23)20-24(16-6-4-3-5-7-16)19(25)18(28-20)12-14-8-10-15(22)11-9-14/h3-11,18H,2,12H2,1H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDYEECRCQOVCJ-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














